molecular formula C21H19NO4 B13173588 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B13173588
M. Wt: 349.4 g/mol
InChI Key: TVPFEZFSACZZSR-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is a complex organic compound known for its unique structural properties. This compound is characterized by a bicyclic structure fused with a fluorenylmethoxycarbonyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the bicyclic core followed by the introduction of the fluorenylmethoxycarbonyl group. Common reagents used in these reactions include strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorenylmethoxycarbonyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential, particularly in drug development and pharmacological research.

    Industry: Utilized in the production of advanced materials and as a precursor for specialized chemicals.

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    9H-Fluoren-9-ylmethoxycarbonyl derivatives: These compounds share the fluorenylmethoxycarbonyl group but differ in their core structures.

    Bicyclic azabicyclo compounds: These compounds have similar bicyclic cores but may lack the fluorenylmethoxycarbonyl group.

Uniqueness

The uniqueness of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid lies in its combination of a bicyclic core with a fluorenylmethoxycarbonyl group, providing distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C21H19NO4/c23-19(24)21-11-13(21)9-10-22(21)20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,23,24)

InChI Key

TVPFEZFSACZZSR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2(C1C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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